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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloropyridine

CAS No.: 605681-01-4

Cat. No.: B1603973 Get Quote

Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Structural Identity[1]
2-(Bromomethyl)-5-chloropyridine is a bifunctional heterocyclic building block critical to

modern drug discovery.[1] It serves as a "linchpin" scaffold, enabling the independent

functionalization of two distinct sites: the highly reactive alkyl bromide at the C2 position and

the chemically robust aryl chloride at the C5 position.

This guide analyzes the structural causality that makes this compound a preferred intermediate

for synthesizing enzyme inhibitors (e.g., Aldehyde Oxidase inhibitors) and complex

agrochemicals.

Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1603973?utm_src=pdf-interest
https://www.benchchem.com/product/b1603973?utm_src=pdf-body
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 2-(Bromomethyl)-5-chloropyridine

CAS Number
605681-01-4 (Free Base); 1646152-49-9

(Hydrobromide Salt)

Molecular Formula C₆H₅BrClN

Molecular Weight 206.47 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, THF; limited solubility

in water (hydrolyzes)

Part 2: Electronic Structure & Reactivity Profile
The utility of 2-(bromomethyl)-5-chloropyridine stems from the electronic disparity between

its two halogen substituents.[1]

The "Bifunctional" Reactivity Logic
The molecule contains two electrophilic sites with vastly different activation energies:

C2-Bromomethyl Group (

): This is a "benzylic-like" halide.[1] The adjacent pyridine nitrogen (via the

-system) and the electron-withdrawing nature of the ring make this position exceptionally
susceptible to

nucleophilic attack.[1] It acts as a "soft" electrophile.[1]

C5-Chloro Group (

): This position is deactivated towards classical

due to its meta-relationship relative to the ring nitrogen (no resonance stabilization of the
Meisenheimer complex).[1] However, it remains a prime candidate for Palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1]
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Visualization: Reactivity Pathways
The following diagram maps the divergent reaction pathways dictated by the structural

features.
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Figure 1: Chemo-selective reactivity map. The C2-bromomethyl group reacts under mild

conditions, leaving the C5-chloride intact for subsequent functionalization.[1]

Part 3: Spectroscopic Characterization[1]
Accurate identification is crucial due to the potential for hydrolysis during storage.

Characteristic 1H NMR Signals (CDCl₃, 400 MHz)
The spectrum is defined by the desymmetrized pyridine ring and the distinct methylene singlet.
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Proton
Environment

Chemical Shift (

)
Multiplicity

Structural
Causality

C6-H (Aryl) ~8.50 ppm
Doublet (

Hz)

Deshielded by

adjacent Nitrogen;

characteristic of

-proton.[1]

C4-H (Aryl) ~7.65 ppm Doublet of Doublets
Coupled to C3-H and

C6-H.

C3-H (Aryl) ~7.40 ppm
Doublet (

Hz)

Shielded relative to

C6; adjacent to alkyl

group.[1]

-CH₂Br (Alkyl) ~4.55 ppm Singlet

Benzylic-like shift;

diagnostic for purity

(hydrolysis shifts this

to ~4.7 ppm for

alcohol).[1]

(Note: Shifts are approximate based on structural analogs 2-chloropyridine and 2-

(bromomethyl)pyridine).

Part 4: Synthesis & Manufacturing Protocols
Two primary routes exist. The Radical Bromination route is preferred for industrial scalability,

while the Dehydroxy-bromination route is used for high-purity lab-scale needs.[1]

Industrial Route: Radical Bromination
This method utilizes the commercially available 2-methyl-5-chloropyridine.[1]

Protocol:

Reagents: 2-Methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN

(0.05 eq).
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Solvent: Carbon Tetrachloride (

) or Chlorobenzene (greener alternative).

Conditions: Reflux (70-80°C) for 4-6 hours under

.

Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2][3]

Purification: Recrystallization from Hexane/EtOAc.

Critical Control Point:

Over-bromination: Excess NBS leads to the gem-dibromo species.[1] Monitor reaction

progress via HPLC or TLC.

Synthesis Workflow Diagram
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Figure 2: Radical chain mechanism for the synthesis of the target compound.

Part 5: Handling, Stability & Safety
Stability Warning
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The C2-bromomethyl group is moisture sensitive.[1]

Hydrolysis: Exposure to atmospheric moisture converts the bromide to 2-(hydroxymethyl)-5-

chloropyridine and releases HBr gas.[1]

Storage: Store at 2-8°C under Argon/Nitrogen atmosphere in a desiccator.

Safety Hazards (GHS Classification)
Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handle only in a

functioning fume hood.

Corrosive: Causes severe skin burns (H314).

Acute Toxicity: Harmful if swallowed (H302).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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